2-(4-Acetyl-2-methoxyphenoxy)acetic acid
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Overview
Description
2-(4-Acetyl-2-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol It is characterized by the presence of an acetyl group, a methoxy group, and a phenoxyacetic acid moiety
Mechanism of Action
Mode of Action
It is known that many phenoxyacetic acid derivatives interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitutions, and oxidations .
Biochemical Pathways
It is possible that this compound could influence pathways involving acetyl-coa, given its structural similarity to other compounds that interact with this molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-acetyl-2-methoxyphenoxy)acetic acid typically involves the reaction of 4-acetyl-2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Acetyl-2-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 2-(4-Carboxy-2-methoxyphenoxy)acetic acid.
Reduction: 2-(4-Hydroxy-2-methoxyphenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Scientific Research Applications
2-(4-Acetyl-2-methoxyphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Comparison with Similar Compounds
2-(4-Methoxyphenoxy)acetic acid: Similar structure but lacks the acetyl group.
2-(4-Hydroxyphenoxy)acetic acid: Similar structure but has a hydroxyl group instead of a methoxy group.
2-(4-Methylphenoxy)acetic acid: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness: 2-(4-Acetyl-2-methoxyphenoxy)acetic acid is unique due to the presence of both an acetyl and a methoxy group, which can influence its reactivity and interactions with biological targets. This combination of functional groups may confer distinct properties compared to its analogs .
Properties
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-7(12)8-3-4-9(10(5-8)15-2)16-6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXLLHWEQSZBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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